(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane is an organosilicon compound that features a butadiene moiety attached to a silicon atom, which is further bonded to three isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For example, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert them into trisubstituted buta-1,3-dienes . Additionally, the use of Grignard reagents with vinyl phosphordiamidates can yield α,β-unsaturated ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silicon.
Reduction: Reduction reactions can modify the silicon center or the butadiene moiety.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Aryllithium Reagents: Used for the conversion of vinyl phosphates to buta-1,3-dienes.
Grignard Reagents: Employed in the synthesis of α,β-unsaturated ketones from vinyl phosphordiamidates.
Gold Catalysts: Utilized in the synthesis of buta-1,3-dien-2-yl esters from propargylic esters and vinylazides.
Major Products
The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .
Scientific Research Applications
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane involves its interaction with various molecular targets and pathways. For example, in the presence of organometallic reagents, the compound can undergo transformations that lead to the formation of key intermediates, which then participate in further reactions to yield the desired products . The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Buta-2,3-dien-1-ol: A related compound with a similar butadiene moiety but different functional groups.
Buta-1,2,3-trienes: Compounds with a similar carbon skeleton but different substitution patterns.
Uniqueness
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane is unique due to its combination of a butadiene moiety with a silicon center bonded to three isopropoxy groups
Properties
CAS No. |
104955-51-3 |
---|---|
Molecular Formula |
C13H26O3Si |
Molecular Weight |
258.43 g/mol |
IUPAC Name |
buta-1,3-dien-2-yl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C13H26O3Si/c1-9-13(8)17(14-10(2)3,15-11(4)5)16-12(6)7/h9-12H,1,8H2,2-7H3 |
InChI Key |
FVGLDROEOWZWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C(=C)C=C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.